molecular formula C11H11N3S2 B2502039 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097904-33-9

5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2502039
CAS No.: 2097904-33-9
M. Wt: 249.35
InChI Key: GNDKDUAEKCVASS-UHFFFAOYSA-N
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Description

5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane: is a complex heterocyclic compound that features a thieno[3,2-d]pyrimidine core fused with a bicyclic structure containing sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a thieno[3,2-d]pyrimidine core with a bicyclic structure containing sulfur and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S2/c1-2-15-10-9(1)12-6-13-11(10)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDKDUAEKCVASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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